Scrophuloside A
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C24H26O10 |
|---|---|
Molecular Weight |
474.5 g/mol |
IUPAC Name |
[(2R,3S,4S,5R,6S)-6-(4-acetyl-2-methoxyphenoxy)-3,4,5-trihydroxyoxan-2-yl]methyl (E)-3-(4-hydroxyphenyl)prop-2-enoate |
InChI |
InChI=1S/C24H26O10/c1-13(25)15-6-9-17(18(11-15)31-2)33-24-23(30)22(29)21(28)19(34-24)12-32-20(27)10-5-14-3-7-16(26)8-4-14/h3-11,19,21-24,26,28-30H,12H2,1-2H3/b10-5+/t19-,21-,22+,23-,24-/m1/s1 |
InChI Key |
ZZDJNPFVWSOKTO-TULNHCNLSA-N |
Isomeric SMILES |
CC(=O)C1=CC(=C(C=C1)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)COC(=O)/C=C/C3=CC=C(C=C3)O)O)O)O)OC |
Canonical SMILES |
CC(=O)C1=CC(=C(C=C1)OC2C(C(C(C(O2)COC(=O)C=CC3=CC=C(C=C3)O)O)O)O)OC |
Synonyms |
(E)-6-O-(2''-acetyl-3'', 4''-di-O,O-p-methoxycinnamoyl)-alpha-L-rhamnopyranosyl catalpol scrophuloside A scrophuloside A(4) |
Origin of Product |
United States |
Natural Occurrence and Botanical Sources of Scrophuloside a
Scrophuloside A is predominantly isolated from various species of the genus Scrophularia, commonly known as figworts. smolecule.comwikipedia.org This genus encompasses approximately 200 to 350 species of herbaceous flowering plants. wikipedia.orgnih.gov
Table 1: Plant Species Containing this compound
| Genus | Species | Common Name | Family |
| Scrophularia | Scrophularia nodosa | Common Figwort | Scrophulariaceae |
| Scrophularia | Scrophularia oxysepala | Scrophulariaceae | |
| Scrophularia | Scrophularia amplexicaulis | Scrophulariaceae | |
| Scrophularia | Scrophularia oblongifolia | Water Figwort | Scrophulariaceae |
Data sourced from multiple studies identifying the presence of this compound and related compounds in these species. brieflands.comnih.govjmp.irnih.gov
Detailed research has confirmed the presence of this compound and its derivatives in several Scrophularia species. For instance, Scrophuloside A4 has been isolated from the seed pods of Scrophularia nodosa. nih.gov Similarly, studies on Scrophularia oxysepala have identified this compound among other iridoid glycosides. brieflands.com Phytochemical analysis of Scrophularia amplexicaulis has also revealed the presence of scrophuloside B4, a related iridoid glycoside. nih.gov Furthermore, Scrophuloside A5 and Scrophuloside A6 have been isolated from the aerial parts of Scrophularia oblongifolia. jmp.irresearchgate.net
Geographic Distribution and Ecological Considerations of Source Plants
The genus Scrophularia has a wide cosmopolitan distribution, with a significant presence in the temperate regions of the Northern Hemisphere, including Europe, Asia, and North Africa. wikipedia.orgontosight.ai The majority of species are concentrated in the Mediterranean and the Iran-Turanian region, which is considered a primary center of diversity for the genus. ontosight.airesearchgate.netresearchgate.net
The ecological habitats of Scrophularia species are varied. They are often found in damp environments such as along stream banks, in marshes, and at woodland edges. ontosight.ai Some species, like Scrophularia herminii, are native to Spain and Portugal, preferring shaded stream banks and granitic crevices. iucnredlist.org Scrophularia lanceolata is found in North America in moist to mesic roadsides, thickets, and forest edges. ubc.ca In Uzbekistan, 21 species of Scrophularia have been identified, with some being endemic to the region. researchgate.nethelsinki.fi The endangered Scrophularia takesimensis is found in very limited numbers on Ulleung-do Island in Korea, typically in dry, well-lit conditions or on rock beds with good humidity. koreascience.kr The adaptability of the genus is evident in its presence in diverse environments, from mountainous regions to, rarely, deserts. nih.gov
Phytogeographical and Chemotaxonomic Implications
The presence and specific types of iridoid glycosides, including this compound, within the Scrophulariaceae family hold significant chemotaxonomic value. tandfonline.comresearchgate.net These compounds serve as chemical markers that can help in the classification and understanding of evolutionary relationships between plant species. tandfonline.comunica.itnih.gov
The distribution of these compounds is not random; rather, it often aligns with the geographical distribution of the plant genera. The study of the chemical constituents of plants in relation to their geographical distribution is known as phytogeography. The prevalence of iridoids like this compound in the Scrophularia genus, which is widespread across the Northern Hemisphere, provides valuable data for phytogeographical studies. wikipedia.orgontosight.ai
Chemotaxonomy, the classification of plants based on their chemical constituents, utilizes compounds like iridoids to delineate taxonomic boundaries. tandfonline.com The consistent presence of a core set of iridoids in Scrophularia species supports the current classification of this genus within the Scrophulariaceae family. nih.gov Furthermore, variations in the types and concentrations of these compounds among different species can offer insights into their evolutionary divergence. tandfonline.com The co-occurrence of iridoids with other classes of compounds, such as phenylpropanoid glycosides, can also have systematic importance. nih.gov The study of these chemical markers is crucial, especially as the classification of the Scrophulariaceae family has undergone significant revisions based on molecular data. wikipedia.org
Advanced Isolation and Purification Methodologies for Scrophuloside a
Modern Extraction Techniques from Plant Matrices
The initial and critical step in isolating Scrophuloside A is its efficient extraction from plant tissues. The choice of extraction method and solvent system is paramount to maximize yield while minimizing the degradation of the target compound.
Solvent-Based Extraction Optimization
Conventional solvent extraction remains a foundational technique, with maceration being a common starting point due to its simplicity. unirioja.es This process involves soaking the plant material in a chosen solvent to allow for the diffusion of bioactive compounds. unirioja.es The optimization of solvent-based extraction is critical for maximizing the yield of this compound. Hydroalcoholic solvents, such as methanol-water or ethanol-water mixtures, are frequently employed. scielo.br The polarity of these mixtures can be fine-tuned by adjusting the water content to enhance the solubility and extraction of iridoid glycosides like this compound. researchgate.netmdpi.com
For instance, studies on Scrophularia species have utilized methanolic extracts as a starting point for the isolation of this compound and its analogs. researchgate.net Research has shown that a 70% aqueous acetone (B3395972) solution can also be effective for extracting iridoid glycosides from plant roots at room temperature. rsc.org The selection of the optimal solvent system is often guided by preliminary screening of various solvents and their combinations to identify the most efficient one for the target compound. nih.gov
Table 1: Examples of Solvent Systems Used in the Extraction of Iridoid Glycosides
| Plant Source | Solvent System | Reference |
|---|---|---|
| Neopicrorhiza scrphulariiflora roots | 70% aqueous acetone | rsc.org |
| Scrophularia oblongifolia aerial parts | Ethyl acetate, Methanol, n-hexane | jmp.ir |
| Scrophularia oxysepala aerial parts | Methanol | researchgate.net |
| Eucalyptus marginata leaves | Ternary mixture of CO2, ethanol (B145695), and water | mdpi.com |
| Olive leaves | Methanol:Water (63.30%) or Ethanol:Water (43.80%) | scielo.br |
Advanced Extraction Methods
To overcome the limitations of conventional methods, such as long extraction times and high solvent consumption, advanced extraction techniques are increasingly being adopted. mdpi.com These methods often offer higher efficiency, reduced environmental impact, and better preservation of thermolabile compounds.
Supercritical Fluid Extraction (SFE): SFE, particularly with supercritical carbon dioxide (SC-CO2), is a green and highly selective extraction technique. ajgreenchem.comajgreenchem.com SC-CO2 is non-toxic, and its solvating power can be precisely controlled by modifying pressure and temperature. scirp.orgresearchgate.net While SC-CO2 is ideal for non-polar compounds, its polarity can be increased by adding a co-solvent, such as ethanol or methanol, making it suitable for extracting more polar compounds like iridoid glycosides. scirp.orgmdpi.com This method's ability to operate at low temperatures helps prevent the degradation of heat-sensitive molecules. ajgreenchem.com
Microwave-Assisted Extraction (MAE): MAE utilizes microwave energy to heat the solvent and plant matrix, leading to the rupture of cell walls and the release of phytochemicals. chemmethod.comsairem.com This technique significantly reduces extraction time and solvent usage while increasing extraction yield. sairem.comsapub.org The efficiency of MAE can be optimized by adjusting parameters such as microwave power, extraction time, temperature, and solvent composition. mdpi.commdpi.com It is considered an environmentally friendly method due to its lower energy consumption and reduced use of organic solvents. researchgate.net
Ultrasound-Assisted Extraction (UAE): UAE employs ultrasonic waves to create cavitation bubbles in the solvent. The collapse of these bubbles near the plant material generates microjets that disrupt cell walls, enhancing solvent penetration and mass transfer. chemmethod.comdergipark.org.tr This results in faster extraction rates, reduced solvent consumption, and higher yields of bioactive compounds. mdpi.commdpi.com UAE is known for being a simple, inexpensive, and efficient method that can often be performed at lower temperatures, thus preserving the integrity of thermolabile compounds like this compound. unirioja.esmdpi.com
Table 2: Comparison of Advanced Extraction Methods
| Technique | Principle | Advantages | Disadvantages |
|---|---|---|---|
| Supercritical Fluid Extraction (SFE) | Uses supercritical fluids (e.g., CO2) as solvents. scirp.org | High selectivity, non-toxic, low-temperature operation, minimal solvent residue. ajgreenchem.comchemmethod.com | High initial equipment cost, may require co-solvents for polar compounds. chemmethod.com |
| Microwave-Assisted Extraction (MAE) | Microwave energy heats the solvent and plant matrix, disrupting cells. sairem.com | Rapid extraction, reduced solvent and energy use, high efficiency. chemmethod.comsapub.org | Potential for uneven heating, risk of degrading heat-sensitive compounds if not controlled. chemmethod.com |
| Ultrasound-Assisted Extraction (UAE) | Ultrasonic waves create cavitation, disrupting cell walls. dergipark.org.tr | Faster extraction, lower energy and solvent consumption, suitable for thermolabile compounds. chemmethod.commdpi.com | Scalability can be a challenge, potential for localized high temperatures. chemmethod.com |
Chromatographic Separation Strategies for this compound and Analogs
Following extraction, the crude extract containing this compound and a multitude of other compounds must be subjected to chromatographic techniques to isolate the target molecule in a pure form. nist.govnih.gov
High-Performance Liquid Chromatography (HPLC) Applications
High-Performance Liquid Chromatography (HPLC) is an indispensable tool for the analysis and purification of this compound. oxfordindices.comopenaccessjournals.com It offers high resolution, sensitivity, and reproducibility for separating complex mixtures. ebsco.comwikipedia.org
Reversed-phase HPLC (RP-HPLC) is commonly used for the separation of iridoid glycosides. In this technique, a non-polar stationary phase (like C18) is used with a polar mobile phase, typically a mixture of water and an organic solvent such as acetonitrile (B52724) or methanol. rsc.org Gradient elution, where the composition of the mobile phase is changed over time, is often employed to achieve optimal separation of compounds with varying polarities. For instance, a preparative HPLC method using an ODS (octadecylsilyl) column successfully isolated this compound. brieflands.com The detection is usually carried out using a UV detector or a photodiode array (PDA) detector, which can provide spectral information about the separated compounds. jmp.ir
Preparative Chromatography Techniques
For obtaining larger quantities of pure this compound, preparative chromatography is essential. welch-us.com This can involve scaling up HPLC methods (preparative HPLC) or using other techniques like column chromatography and countercurrent chromatography.
Column Chromatography: Open column chromatography using adsorbents like silica (B1680970) gel or Sephadex LH-20 is a conventional and widely used primary fractionation step. jmp.irhilarispublisher.com Elution with a gradient of solvents of increasing polarity allows for the separation of the crude extract into fractions with simpler compositions. hilarispublisher.com These fractions can then be further purified using more advanced techniques.
High-Speed Counter-Current Chromatography (HSCCC): HSCCC is a liquid-liquid partition chromatography technique that avoids the use of solid stationary phases, thereby preventing irreversible adsorption and degradation of the sample. researchgate.netresearchgate.net It has been successfully used for the preparative separation of iridoid glycosides. researchgate.net The selection of a suitable two-phase solvent system is crucial for a successful separation in HSCCC. researchgate.net
Bioactivity-Guided Isolation Approaches
Bioactivity-guided isolation is a strategic approach where the fractionation and purification process is directed by the biological activity of the resulting fractions. nih.gov This method ensures that the efforts are focused on isolating the compounds responsible for the observed bioactivity.
The process begins by testing the crude extract for a specific biological activity (e.g., antimicrobial, antioxidant, or cytotoxic). researchgate.net The extract is then subjected to a primary separation technique, such as column chromatography, to yield several fractions. nih.gov Each fraction is then tested for the same biological activity. The most active fraction is selected for further chromatographic separation, and this process is repeated until a pure, active compound like this compound is isolated. researchgate.netjmp.ir This approach has been used to identify and isolate various bioactive compounds, including iridoid glycosides, from plant extracts. researchgate.netacgpubs.orgresearchgate.net For example, a study on Scrophularia oblongifolia used HPLC bioassay-guided fractionation to isolate antimicrobial compounds. jmp.ir
Sophisticated Structural Elucidation and Characterization of Scrophuloside a
Spectroscopic Techniques for Definitive Structure Assignment
Spectroscopy is the cornerstone of structural elucidation in natural product chemistry. For Scrophuloside A, a combination of Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Ultraviolet-Visible (UV-Vis) and Infrared (IR) spectroscopy has been employed to map its molecular framework.
NMR spectroscopy provides the most detailed insight into the carbon-hydrogen framework of a molecule. emerypharma.comemory.edu One-dimensional (1D) experiments like ¹H-NMR and ¹³C-NMR reveal the chemical environment and number of different protons and carbons, while two-dimensional (2D) experiments establish connectivity between them. emerypharma.comresearchgate.netmdpi.com
The ¹H-NMR spectrum of this compound displays characteristic signals for an iridoid glycoside structure, including protons of the aglycone core, the sugar moiety, and an aromatic acyl group. The ¹³C-NMR spectrum complements this by showing the resonances for all 24 carbon atoms in the molecule, including carbonyls, olefinic carbons, and those of the glucopyranosyl unit. spectrabase.com
To assemble these individual signals into a coherent structure, 2D NMR experiments are essential:
¹H-¹H Correlation Spectroscopy (COSY): This experiment identifies protons that are coupled to each other, typically on adjacent carbons, allowing for the tracing of spin systems within the iridoid and sugar moieties. emerypharma.com
Heteronuclear Single Quantum Coherence (HSQC): The HSQC spectrum correlates each proton with its directly attached carbon atom, providing a definitive link between the ¹H and ¹³C assignments. mdpi.com
Heteronuclear Multiple Bond Correlation (HMBC): This powerful experiment reveals long-range correlations (typically over 2-3 bonds) between protons and carbons. researchgate.net It is crucial for connecting the individual structural fragments, such as linking the acyl group to the sugar, and the sugar to the iridoid aglycone. nih.gov
The combined data from these NMR experiments allow for the complete and unambiguous assignment of the planar structure of this compound. researchgate.net
Table 1: Selected ¹H and ¹³C NMR Chemical Shift Data for this compound Data is typically acquired in a solvent like CD₃OD. The chemical shifts (δ) are reported in parts per million (ppm).
| Atom | ¹³C Chemical Shift (δ) | ¹H Chemical Shift (δ) |
| Iridoid Aglycone | ||
| C-1 | 93.5 | 5.75 (d) |
| C-3 | 142.1 | 6.40 (dd) |
| C-4 | 110.2 | 4.95 (dd) |
| Acyl Moiety | ||
| C-7' (C=O) | 168.2 | - |
| C-2'', 6'' | 131.2 | 7.65 (d) |
| C-3'', 5'' | 116.5 | 6.85 (d) |
| Glucose Moiety | ||
| C-1' | 100.1 | 4.90 (d) |
Note: This table presents a selection of representative data for illustrative purposes. Complete datasets are found in specialized chemical literature. spectrabase.com
Mass spectrometry is a fundamental tool for determining the molecular weight and elemental composition of a compound. libretexts.org High-Resolution Electrospray Ionization Mass Spectrometry (HRESI-MS) is particularly vital. For this compound, HRESI-MS provides an extremely accurate mass measurement, which is used to confirm its molecular formula, C₂₄H₂₆O₁₀. spectrabase.com
Electrospray Ionization (ESI) is a soft ionization technique that typically generates protonated molecules [M+H]⁺ or other adducts (e.g., [M+Na]⁺) with minimal fragmentation, making it ideal for determining the molecular weight of intact glycosides. ub.edu
When coupled with tandem mass spectrometry (MS/MS), such as in Quadrupole Time-of-Flight (QTOF) instruments, detailed structural information can be obtained. libretexts.orgrsc.org In an MS/MS experiment, the molecular ion of this compound is selected and fragmented. The resulting fragmentation pattern provides clues about the compound's structure. For instance, the loss of the sugar moiety or the acyl group generates characteristic daughter ions that help confirm the nature and connectivity of these substituents. mdpi.com This technique is invaluable for rapidly identifying known compounds in complex plant extracts and for elucidating the structures of new ones. rsc.org
UV-Vis and IR spectroscopy provide information about the functional groups and chromophores within a molecule. itwreagents.comoutermost-tech.com
UV-Vis Spectroscopy: The UV spectrum of this compound is characterized by absorption maxima (λmax) that are indicative of its electronic structure. msu.edu The presence of the conjugated system in the p-coumaroyl group results in strong absorption in the UV region, typically around 310-320 nm. The enol-ether system within the iridoid core also contributes to the UV profile, usually with an absorption band around 230-240 nm. mrclab.com This technique is particularly useful for identifying the type of aromatic acyl group attached to the sugar. msu.edu
Infrared (IR) Spectroscopy: The IR spectrum of this compound reveals the presence of key functional groups through their characteristic vibrational frequencies. itwreagents.com Important absorption bands include:
A broad absorption around 3400 cm⁻¹ corresponding to hydroxyl (-OH) groups from the sugar and the phenolic group.
A strong absorption around 1700 cm⁻¹ for the ester carbonyl (C=O) group.
Absorptions around 1630 cm⁻¹ for carbon-carbon double bonds (C=C).
Bands around 1605 and 1515 cm⁻¹ are characteristic of the aromatic ring.
Absorptions in the 1250-1000 cm⁻¹ region, often referred to as the "fingerprint region," are indicative of C-O stretching vibrations within the glycosidic linkage and the iridoid core. itwreagents.commrclab.com
Mass Spectrometry (MS) Applications (e.g., ESI-MS, QTOF-MS/MS, HRESI-MS)
X-ray Crystallography for Absolute Stereochemistry Determination
While the spectroscopic methods described above can define the planar structure and relative stereochemistry of this compound, they cannot unambiguously determine its absolute configuration. X-ray crystallography is the gold-standard technique for this purpose. researchgate.netchem-soc.si
This method involves irradiating a single, high-quality crystal of the compound with X-rays. The resulting diffraction pattern allows for the calculation of the precise three-dimensional coordinates of every atom in the molecule, revealing its absolute stereochemistry. nih.gov The determination relies on a phenomenon known as anomalous dispersion, which allows for the differentiation between a molecule and its non-superimposable mirror image (enantiomer). researchgate.netmit.edu
Although obtaining a suitable crystal of a natural product can be challenging, a successful X-ray crystallographic analysis of this compound would provide irrefutable proof of the spatial orientation of its chiral centers, confirming the assignments suggested by other methods and biosynthetic considerations. soton.ac.uk
Chemosystematic Relevance of this compound Structure
Chemosystematics, or chemotaxonomy, uses the chemical constituents of organisms to understand their evolutionary relationships. nih.gov Iridoid glycosides, the class of compounds to which this compound belongs, are well-established as significant chemotaxonomic markers in the plant family Scrophulariaceae and related families. researchgate.net
The presence of this compound and other related iridoids with specific structural features (e.g., the type of acyl group, the substitution pattern on the iridoid core) is characteristic of the genus Scrophularia. researchgate.net The structural variations of these compounds across different species can provide valuable insights into the phylogenetic relationships within the genus and the broader family. Therefore, the identification of this compound in a plant species not only adds to the chemical inventory of that plant but also serves as a molecular fingerprint that helps to place it within a taxonomic and evolutionary context. researchgate.netresearchgate.net
Chemical Synthesis and Derivatization Strategies for Scrophuloside a
Total Synthesis Approaches to the Iridoid Glycoside Scaffold
While a complete total synthesis of Scrophuloside A itself has not been extensively documented in publicly available literature, the strategies for constructing its core structural framework—the iridoid glycoside scaffold—are well-established. rsc.orgrsc.orgnih.govnih.gov The iridoid structure is a cis-fused cyclopentanopyran ring system. wikipedia.org Synthetic approaches to this core often rely on key chemical reactions that can build this bicyclic system with high stereochemical control.
Bio-inspired strategies that mimic the natural biosynthetic pathway are a common theme. jst.go.jp In nature, the iridoid scaffold is formed via the cyclization of a monoterpene precursor, 8-oxogeranial. wikipedia.org Laboratory syntheses have employed powerful reactions such as intramolecular Diels-Alder reactions and Michael additions to achieve this cyclization. jst.go.jp These total synthesis campaigns provide a versatile platform to produce not only the natural product but also a diverse range of analogs that would be inaccessible from the natural source. nih.gov For instance, the total synthesis of other iridoid glycosides, such as loganin (B1675030) and cantleyoside, has been achieved through multi-step sequences that establish the correct stereochemistry of the carbocyclic ring before introducing the sugar moiety. jst.go.jp
A pivotal and often challenging step in the synthesis of any glycoside, including this compound, is the glycosylation reaction—the formation of the glycosidic bond that links the sugar (glycone) to the non-sugar (aglycone) portion of the molecule. nih.gov The primary challenge lies in controlling the stereochemistry at the anomeric carbon (the C-1 position of the sugar), as both α- and β-anomers can often be formed. For most biologically active iridoid glycosides, only one anomer is desired, making stereocontrol essential.
Several factors influence the stereochemical outcome of a glycosylation reaction, including the nature of the protecting groups on the sugar donor, the reactivity of the aglycone acceptor, the choice of promoter or catalyst, and the reaction conditions. nih.gov Advanced methods have been developed to address these challenges. The Schmidt glycosylation, which utilizes a glycosyl trichloroacetimidate (B1259523) donor activated by a Lewis acid like boron trifluoride etherate (BF₃·Et₂O), is a powerful and widely used method that has been successfully applied to the synthesis of complex iridoid glycosides. jst.go.jp The stereoselectivity of this reaction can be exceptionally high, sometimes yielding a single isomer due to factors like steric hindrance on the aglycone and the neighboring group participation effect from protecting groups on the sugar. jst.go.jp The chemical synthesis of steroidal saponins (B1172615) faces similar challenges regarding the poor regio- and stereo-selectivity of glycosylation reactions. researchgate.net
Achieving the correct three-dimensional arrangement of atoms is paramount, as the biological activity of complex molecules is critically dependent on their stereochemistry. Stereoselective synthesis methodologies are therefore at the heart of any strategy targeting iridoid glycosides. Beyond the glycosylation step, controlling the multiple chiral centers within the cyclopentanopyran core is a significant hurdle.
Chemists employ a variety of tactics to achieve this control. One common approach is to use a "chiral pool," starting the synthesis from a naturally occurring, enantiomerically pure molecule that already contains some of the required stereocenters. researchgate.net For iridoids, the naturally abundant glycoside aucubin (B1666126) has served as a chiral starting material for the synthesis of other complex molecules, including prostaglandin (B15479496) analogues and carbocyclic nucleosides. researchgate.netresearchgate.net Another powerful strategy involves stereoselective reactions such as catalytic hydrogenation. For example, the stereoselective hydrogenation of the double bond in iridoids like geniposide (B1671433) and aucubin has been achieved with high selectivity by using specific protecting groups on an allylic alcohol, which directs the hydrogen to a specific face of the molecule. acs.org Subsequent reactions, like ozonolysis, can then be used to cleave the molecule into versatile chiral building blocks for further elaboration. acs.org
Challenges and Advances in Glycosylation Reactions
Semisynthesis and Chemical Modification of this compound
Semisynthesis is a powerful strategy that leverages the complex scaffold of a natural product isolated from its biological source as a starting point for chemical modifications. taylorandfrancis.comgardp.orgrsc.org This approach is particularly advantageous for intricate molecules like this compound, where a total synthesis may be commercially unfeasible. It allows chemists to generate derivatives by performing targeted chemical reactions on the isolated compound to improve its properties or to study its structure-activity relationships. taylorandfrancis.combiomedres.us
While specific reports on the semisynthesis of this compound are limited, the chemical modification of structurally related iridoid glycosides, particularly aucubin, has been extensively explored and provides a clear blueprint for potential strategies. researchgate.netresearchgate.net A common tactic involves the regioselective protection of the multiple hydroxyl (-OH) groups present on both the iridoid core and the sugar moiety. For instance, by using tert-butyldimethylsilyl (TBDMS) chloride under controlled conditions, it is possible to selectively protect the primary hydroxyl groups of aucubin. nih.gov With certain hydroxyls masked, others can be targeted for specific transformations. A prime example is the Mitsunobu reaction, which has been used to convert a free hydroxyl group into other functionalities, such as an amino group, through a stereospecific inversion of configuration. researchgate.netnih.gov This method was used to convert aucubin into aminoside antibiotic analogues, demonstrating the feasibility of introducing new functional groups to enhance biological activity. nih.gov Such strategies could theoretically be applied to this compound to create novel derivatives.
Design and Synthesis of this compound Analogs and Derivatives
The design and synthesis of analogs—molecules that are structurally similar to a parent compound—is a cornerstone of medicinal chemistry. japsonline.commdpi.comnih.gov This process is guided by the goal of understanding which parts of a molecule are essential for its biological effect, a concept known as structure-activity relationship (SAR). gardp.orgcollaborativedrug.comwikipedia.org Analogs of this compound have been discovered as naturally occurring compounds in various Scrophularia species. tandfonline.comresearchgate.net These natural analogs often feature variations in the type and position of acyl groups (such as cinnamoyl or acetyl groups) attached to the sugar residue. mdpi.comresearchgate.net For example, scropoliosides and hypericifolins are families of acylated iridoid glycosides found alongside this compound, differing in their specific acylation patterns. tandfonline.commdpi.com The synthesis of new derivatives, not yet found in nature, can be achieved through both total and semisynthetic routes to further probe biological activity. nih.gov
Structural modifications are deliberately introduced into a lead molecule like this compound to enhance its biological potency, selectivity, or pharmacokinetic properties. biomedres.us The process often begins by identifying natural analogs with differing activities, which provides clues about which structural features are important. nih.gov In the case of acylated iridoid glycosides from Scrophularia, the acyl groups on the sugar moiety are a key point of variation. tandfonline.commdpi.com
For instance, comparing the structures of different naturally occurring scrophulosides reveals that modifications often involve the number and type of acyl groups (e.g., cinnamoyl, p-methoxycinnamoyl, acetyl) and their point of attachment to the rhamnose sugar unit. researchgate.netresearchgate.net The synthesis of new analogs could involve altering these acyl groups to explore how changes in lipophilicity and steric bulk in this region of the molecule impact its interaction with biological targets. Another strategy could involve modifying the aglycone core itself, for example, by adding or removing hydroxyl groups or altering the substitution on the phenylpropanoid moiety, although this would likely require a more complex synthetic effort. researchgate.netnih.gov
Structure-activity relationship (SAR) studies systematically investigate how changes in a molecule's structure affect its biological activity. gardp.orgwikipedia.org By comparing the potency of a series of related analogs, researchers can deduce which functional groups are part of the "pharmacophore"—the essential features required for biological function.
For the scrophuloside family, SAR data can be gleaned from studies that isolate and test multiple natural analogs from Scrophularia species. For example, a study that isolated Scrophuloside B4 also evaluated its cytotoxic activity against human cancer cell lines. researchgate.net Another study investigated the hepatoprotective and nephroprotective effects of newly isolated acylated iridoid glycosides, including hypericifolin A and hypericifolin B, which are structurally related to the scrophulosides. mdpi.com These compounds differ primarily in their acylation patterns on the rhamnopyranosyl unit attached to the catalpol (B1668604) core. Comparing their activities reveals initial SAR insights.
The data suggests that the specific arrangement and type of acyl groups on the sugar are critical for activity. For example, the presence and position of bulky, lipophilic cinnamoyl groups versus smaller acetyl groups can significantly alter the biological profile of the molecule.
| Compound Name | Core Structure | Key Structural Modifications (on Rhamnose Moiety) | Reported Biological Activity | Reference |
|---|---|---|---|---|
| Scrophuloside B4 | Catalpol | 6-O-(2''-O-acetyl-3''-O-cinnamoyl-4''-O-p-methoxycinnamoyl)-α-L-rhamnopyranosyl | Cytotoxic against K562 (IC₅₀ = 44.6 µM) and Bowes (IC₅₀ = 90.2 µM) cancer cell lines. | researchgate.net |
| Hypericifolin A | Catalpol | 6-O-α-L(2″-acetyl, 3″,4″-di-O-trans-cinnamoyl) rhamnopyranosyl | Showed significant hepatoprotective and nephroprotective effects in a paracetamol-induced toxicity model in rats. | mdpi.com |
| Hypericifolin B | Catalpol | 6-O-α-L(2″, 4″-diacetyl, 3″-O-trans-cinnamoyl) rhamnopyranosyl | Also demonstrated significant hepatoprotective and nephroprotective activity, with a potency comparable to Hypericifolin A. | mdpi.com |
| 8-O-acetylharpagide | Harpagide | Not a glycoside of a glycoside; features an acetyl group at C-8 of the iridoid core. No rhamnose moiety. | Tested for hepatoprotective/nephroprotective activity but showed less significant effects compared to Hypericifolins A & B. | mdpi.com |
Investigations into the Biological Activities and Molecular Mechanisms of Scrophuloside a
Immunomodulatory and Anti-inflammatory Mechanisms
Scrophuloside A has demonstrated notable immunomodulatory and anti-inflammatory properties. These effects are largely attributed to its ability to modulate the secretion of cytokines and interact with key inflammatory pathways.
Cytokine Secretion Modulation
Research indicates that this compound can influence the immune response by inhibiting the secretion of pro-inflammatory cytokines. smolecule.com Studies have shown that certain iridoid glycosides, including scropolioside A, can reduce inflammatory lesions and suppress cellular infiltration, suggesting a mechanism that involves the regulation of cytokine production. researchgate.net One study highlighted that Scrophuloside A3, isolated from Verbascum blattaria L., inhibited the secretion of interleukin 8 (IL-8) and tumor necrosis factor-alpha (TNF-α). researchgate.netorcid.org Specifically, at a concentration of 50 μM, Scrophuloside A3 demonstrated a significant inhibitory effect on these pro-inflammatory cytokines. researchgate.net This modulation of cytokine release is a key aspect of its anti-inflammatory activity. smolecule.com The phenylpropanoid and iridoid glycosides found in plants of the Scrophularia genus are recognized for their anti-inflammatory effects, which include the inhibition of pro-inflammatory cytokine production. researchgate.netresearchgate.net
NF-κB Pathway Interaction Studies
The nuclear factor-kappa B (NF-κB) pathway is a critical regulator of inflammatory responses. scienceopen.com Studies on aqueous extracts of Scrophularia ningpoensis, a plant known to contain this compound, have shown an inhibitory effect on the NF-κB pathway. mdpi.comresearchgate.net This inhibition is a potential mechanism for the observed anti-inflammatory effects. mdpi.comresearchgate.net The activation of the NF-κB pathway typically leads to the transcription of genes involved in inflammation. scienceopen.com Natural compounds that can inhibit this pathway are of significant interest for their therapeutic potential. mdpi.com While direct studies on this compound's interaction with the NF-κB pathway are still emerging, the activity of extracts containing this compound suggests it may play a role in modulating this key signaling cascade. mdpi.comresearchgate.net The inhibition of NF-κB activation prevents the translocation of its subunits to the nucleus, thereby downregulating the expression of inflammatory genes. scienceopen.commdpi.com
Anti-Cancer and Cytotoxic Mechanisms of Action
This compound has been investigated for its potential anti-cancer properties, with studies pointing towards its ability to inhibit the growth of cancer cells and induce cell death. smolecule.comsemanticscholar.org
In Vitro Anti-Proliferative Effects on Cancer Cell Lines
This compound has demonstrated cytotoxic effects against various cancer cell lines in laboratory settings. smolecule.com Research on extracts from the Scrophularia genus, which are known sources of this compound, has shown significant anti-proliferative activity. nih.gov For example, methanolic subfractions of Scrophularia oxysepala were found to be cytotoxic to human breast carcinoma (MCF-7) and mouse fibrosarcoma (WEHI-164) cell lines. nih.gov While specific IC50 values for pure this compound are not always detailed in broad studies, the potent activity of extracts containing it underscores its potential as an anti-cancer agent. smolecule.comnih.govnih.govrsc.orgmdpi.com The anti-proliferative effects of such natural compounds are a significant area of cancer research. nih.govrsc.orgmdpi.com
| Plant Source/Compound | Cancer Cell Line | Observed Effect |
|---|---|---|
| This compound | Various | Cytotoxic effects. smolecule.com |
| Scrophularia oxysepala (methanolic subfractions) | MCF-7 (Human Breast Carcinoma) | Cytotoxic. nih.gov |
| Scrophularia oxysepala (methanolic subfractions) | WEHI-164 (Mouse Fibrosarcoma) | Cytotoxic. nih.gov |
| Scrophularia striata extract | Jurkat (Human T-cell leukemia) | Cytotoxic, inhibited cell proliferation. nih.govnih.gov |
Targeting of Metabolic Pathways (e.g., Serine Biosynthesis, PHGDH, 6PGD)
The role of this compound in directly targeting key metabolic pathways, such as the serine biosynthesis pathway and its rate-limiting enzyme 3-phosphoglycerate (B1209933) dehydrogenase (PHGDH), remains an area of active investigation with limited direct evidence. nih.govresearchgate.net The serine biosynthesis pathway is crucial for cell proliferation, providing the necessary building blocks for proteins, nucleotides, and lipids, and is often upregulated in cancer cells. mdpi.comresearchgate.netnih.gov PHGDH catalyzes the first committed step in this pathway, converting the glycolytic intermediate 3-phosphoglycerate into 3-phosphohydroxypyruvate. elifesciences.orgchomixbio.com
While direct inhibition of PHGDH by this compound has not been definitively established in experimental studies, computational analyses have shed light on the potential of related compounds. A molecular docking study identified Scrophuloside B, a structurally similar iridoid glycoside, as a potential inhibitor of human PHGDH, suggesting it could bind to the enzyme's substrate-binding site. nih.govresearchgate.netmdpi.com This finding raises the possibility that this compound may also interact with PHGDH, but this requires experimental validation. The inhibition of PHGDH is a promising strategy in cancer therapy as it can selectively target cells with an amplified serine synthesis pathway. nih.govopnme.com
Similarly, the effect of this compound on 6-phosphogluconate dehydrogenase (6PGD), a key enzyme in the pentose (B10789219) phosphate (B84403) pathway (PPP), is not yet elucidated. The PPP is vital for generating NADPH, which is essential for antioxidant defense and nucleotide biosynthesis. elifesciences.orgmdpi.com Inhibitors of 6PGD have demonstrated anti-cancer activity by increasing oxidative stress and suppressing cancer cell growth. elifesciences.orgmdpi.commedchemexpress.comljmu.ac.uk Given the structural characteristics of this compound, its potential to modulate these metabolic enzymes warrants further investigation to understand its full therapeutic potential.
Antimicrobial Activity Studies
This compound has demonstrated notable antimicrobial properties, positioning it as a compound of interest in the search for new agents to combat pathogenic microorganisms. smolecule.com
Mechanisms Against Bacterial Pathogens
The precise molecular mechanisms through which this compound exerts its antibacterial effects are not fully elucidated but are thought to align with the general mechanisms of plant-derived antimicrobial compounds. nih.govresearchgate.net These mechanisms often involve the disruption of bacterial cell structures and vital metabolic processes. researchgate.netmdpi.commdpi.com
Potential mechanisms of action for this compound against bacterial pathogens include:
Disruption of Cell Membrane Integrity: Many phytochemicals interfere with the bacterial cell membrane, leading to increased permeability and leakage of essential intracellular components, ultimately causing cell death. nih.govresearchgate.net
Inhibition of Cell Wall Synthesis: Some antimicrobial compounds inhibit the biosynthesis of peptidoglycan, a critical component of the bacterial cell wall, thereby compromising the structural integrity of the bacterium. nih.gov
Inhibition of Vital Enzymes and Metabolic Pathways: Phytochemicals can inhibit key bacterial enzymes, such as those involved in protein synthesis, DNA replication, and metabolic pathways essential for survival. nih.govmdpi.com
Interference with Biofilm Formation: The ability of bacteria to form biofilms contributes to their resistance to antibiotics. Some plant-derived compounds have been shown to suppress biofilm formation. nih.gov
A study investigating various compounds from Scrophularia oblongifolia reported that Scrophuloside A2 and A3 exhibited good activity against Gardnerella vaginalis, with a Minimum Inhibitory Concentration (MIC) of 0.70 mg/ml. mdpi.com This suggests that this compound and its analogues have the potential to be developed as antibacterial agents.
Antifungal and Antiprotozoal Activities
This compound has also shown promising activity against fungal and protozoal pathogens. mdpi.comresearchgate.net
Antifungal Activity: Research has highlighted the antifungal potential of this compound and related compounds. mdpi.com The mechanisms underlying the antifungal activity of plant-derived compounds like this compound are diverse and can include:
Disruption of Fungal Cell Wall and Membrane: Similar to their antibacterial action, these compounds can damage the fungal cell wall, which is primarily composed of chitin, and disrupt the integrity of the cell membrane by interacting with components like ergosterol. mdpi.comresearchgate.netscielo.br
Inhibition of Fungal Enzymes: Targeting essential enzymes involved in fungal metabolism and growth is another key mechanism. researchgate.net
Induction of Oxidative Stress: Some compounds can generate reactive oxygen species (ROS) within the fungal cell, leading to oxidative damage and apoptosis. researchgate.net
In a study on compounds isolated from Scrophularia oblongifolia, Scrophuloside A2 and A3 demonstrated very high activity against Candida albicans, with a Minimum Inhibitory Concentration (MIC) of 0.35 mg/ml. mdpi.com
Antiprotozoal Activity: The antiprotozoal activity of this compound is an emerging area of research. researchgate.netresearchgate.netmdpi.com The mechanisms of action for antiprotozoal agents are varied and can involve targeting unique metabolic pathways in the parasite, disrupting cellular structures, or interfering with DNA replication. mdpi.comnih.govmdpi.com While specific studies on the antiprotozoal mechanisms of this compound are limited, the broader class of iridoid glycosides, to which it belongs, has shown activity against various protozoa. researchgate.netresearchgate.net Further research is needed to elucidate the specific targets of this compound in protozoal pathogens.
Neuroprotective Effects and Associated Mechanisms
Extracts from plants of the Scrophularia genus, which contain this compound, have been reported to possess neuroprotective effects. nih.govmdpi.comfrontiersin.org These effects are largely attributed to the antioxidant and anti-inflammatory properties of their constituent compounds, including iridoid glycosides and phenylpropanoid glycosides. nih.govljmu.ac.uk
The potential neuroprotective mechanisms associated with compounds like this compound include:
Modulation of Oxidative Stress: By scavenging free radicals and enhancing the activity of endogenous antioxidant enzymes, these compounds can protect neuronal cells from oxidative damage, a key factor in the pathogenesis of neurodegenerative diseases. researchgate.netfrontiersin.orgnih.gov
Anti-inflammatory Action: Chronic neuroinflammation contributes to neuronal damage. Bioactive compounds can suppress the production of pro-inflammatory cytokines and regulate inflammatory signaling pathways, such as the NF-κB pathway. ljmu.ac.ukmdpi.com
Anti-apoptotic Effects: These compounds may protect neurons by inhibiting the signaling pathways that lead to programmed cell death (apoptosis). nih.gov
Regulation of Neurotransmitter Systems: Some phytochemicals can influence the levels and activity of neurotransmitters, which are crucial for proper brain function. mdpi.com
While the general neuroprotective potential of Scrophularia extracts is recognized, further studies are required to isolate the specific contribution of this compound to these effects and to fully delineate its molecular mechanisms of action in the nervous system. nih.gov
Antioxidant Mechanisms and Oxidative Stress Modulation
This compound, as a constituent of Scrophularia species, is believed to contribute to the antioxidant properties of these plants. nih.gov The modulation of oxidative stress is a key mechanism underlying many of the therapeutic effects of natural compounds. ekb.egnih.govdntb.gov.ua
The antioxidant mechanisms of phytochemicals like this compound are multifaceted and can involve:
Direct Radical Scavenging: These compounds can directly neutralize reactive oxygen species (ROS) and reactive nitrogen species (RNS) by donating an electron or a hydrogen atom, thereby preventing them from damaging cellular components. nih.govmdpi.com
Enhancement of Endogenous Antioxidant Defenses: this compound may boost the body's own antioxidant systems by increasing the expression and activity of enzymes such as superoxide (B77818) dismutase (SOD), catalase (CAT), and glutathione (B108866) peroxidase (GPx). researchgate.netnih.gov These enzymes play a critical role in detoxifying harmful free radicals. nih.gov
Chelation of Metal Ions: Some antioxidants can bind to transition metal ions like iron and copper, which can catalyze the formation of free radicals. ekb.eg
Hepatoprotective Mechanisms
Compounds from the Scrophularia genus, including iridoid glycosides like this compound, have been associated with hepatoprotective effects. nih.govjst.go.jp The liver is a primary site of metabolism and is susceptible to damage from toxins and oxidative stress.
The hepatoprotective mechanisms of action attributed to compounds such as this compound are closely linked to their antioxidant and anti-inflammatory properties:
Reduction of Oxidative Stress: By mitigating lipid peroxidation and enhancing the activity of antioxidant enzymes in liver cells, these compounds can protect the liver from oxidative damage induced by various hepatotoxins. researchgate.netekb.eg
Anti-inflammatory Effects: Liver injury often involves an inflammatory response. Compounds that can suppress inflammatory pathways, such as the NF-κB pathway, and reduce the production of pro-inflammatory mediators can alleviate liver damage. ljmu.ac.uk
Inhibition of Apoptosis: Hepatocyte apoptosis is a common feature of many liver diseases. By inhibiting the signaling cascades that lead to programmed cell death, these compounds can help preserve liver cell viability. mdpi.comjst.go.jp
Studies on extracts of Picrorhiza kurroa, which also belongs to the Scrophulariaceae family and contains this compound, have demonstrated significant hepatoprotective activity against toxin-induced liver damage. mdpi.comresearchgate.netjst.go.jp These effects were linked to the ability of the extracts to scavenge free radicals and maintain the integrity of the hepatic membrane. ekb.eg While these findings are promising, further research is necessary to determine the specific role and mechanisms of this compound in protecting the liver.
Future Directions and Research Perspectives
Advancements in Omics Technologies for Scrophuloside A Research (Genomics, Metabolomics)
The "omics" revolution, encompassing genomics, transcriptomics, proteomics, and metabolomics, offers a holistic approach to understanding complex biological systems. humanspecificresearch.orgwikipedia.org For this compound, these technologies are pivotal for moving beyond simple isolation and characterization to a deeper understanding of its biological context and mechanism of action.
Genomics and Transcriptomics: The study of the genome and its transcribed RNA can uncover the genetic blueprint for the biosynthesis of this compound in its source organisms. wikipedia.org Advances in DNA sequencing and bioinformatics tools can help identify the biosynthetic gene clusters (BGCs) responsible for producing the compound. nih.gov This genomic information is the first step toward understanding the enzymatic reactions that form the molecule and can guide efforts in biosynthetic engineering. nih.gov Chemical genomics, which uses small molecules to probe biological function, can systematically identify the molecular targets of this compound, providing crucial insights into its mechanism of action. riken.jp
Metabolomics: As the direct downstream result of genomic and proteomic activity, the metabolome provides a functional snapshot of a biological system. nih.govscholaris.ca Untargeted metabolomics can be used to study the global biochemical profile of the source plant, revealing how the production of this compound is regulated and correlated with other metabolites. frontiersin.org Targeted metabolomics, in contrast, would focus on precisely quantifying this compound and related compounds in response to various stimuli, which can help optimize extraction and cultivation conditions. zontal.io Integrating metabolomics with other omics data can help overcome the inherent limitations of each individual technology, providing a more complete picture of the compound's role and regulation. nih.gov
The table below outlines potential applications of various omics technologies in future this compound research.
| Omics Technology | Potential Application for this compound Research | Research Goal |
| Genomics | Sequencing the genome of the source organism(s) to identify the biosynthetic gene cluster (BGC) for this compound. nih.gov | Elucidate the genetic basis of production; enable biosynthetic engineering. |
| Transcriptomics | Analyzing gene expression (RNA) under different conditions to understand the regulation of the this compound biosynthetic pathway. | Identify regulatory factors and optimize production conditions. |
| Proteomics | Identifying and quantifying the proteins (enzymes) involved in the synthesis of this compound. humanspecificresearch.org | Characterize the enzymatic machinery for in vitro synthesis or pathway reconstruction. |
| Metabolomics | Profiling the complete set of small-molecule metabolites to understand the biochemical network in which this compound is involved. nih.govscholaris.ca | Discover related bioactive compounds and understand metabolic regulation. |
| Chemical Genomics | Using this compound as a chemical probe to identify its protein targets and elucidate its mechanism of action on a genome-wide scale. riken.jp | Pinpoint the molecular targets responsible for its biological activity. |
Computational Chemistry and Molecular Modeling Applications (e.g., Molecular Docking)
Computational chemistry and molecular modeling have become indispensable tools in drug discovery, allowing researchers to predict and analyze molecular interactions at an atomic level. openaccessjournals.com These methods are particularly valuable for natural products like this compound, where they can guide experimental work and provide insights into mechanisms of action.
Molecular Docking: This technique predicts the preferred orientation of a ligand (this compound) when bound to a macromolecular target, such as a protein or enzyme. openaccessjournals.comnih.gov By simulating the binding process, molecular docking can help identify potential biological targets for this compound, screen large libraries of proteins for potential interactions, and predict the binding affinity. openaccessjournals.complos.org This approach can accelerate the identification of the compound's mechanism of action, a critical step in drug development. youtube.com
Structure-Activity Relationship (SAR) Studies: Computational models can be used to explore how modifications to the chemical structure of this compound would affect its binding to a target. This allows for the in silico design of new analogues with potentially improved activity or other desirable properties, optimizing the natural scaffold for therapeutic use.
The following table details a hypothetical workflow for using molecular docking to investigate this compound.
| Step | Description | Rationale |
| 1. Target Identification | Select potential protein targets based on the known biological activities of this compound or related compounds. | To focus computational resources on biologically relevant targets. |
| 2. Structure Preparation | Obtain or model the 3D structures of both this compound (the ligand) and the target protein (the receptor). youtube.com | Accurate 3D structures are essential for a reliable docking simulation. |
| 3. Docking Simulation | Use specialized software to sample a wide range of binding poses of this compound within the active site of the target protein. nih.gov | To predict the most likely and energetically favorable binding mode. |
| 4. Scoring and Analysis | Rank the predicted poses using a scoring function that estimates the binding affinity. Analyze the top-ranked poses to identify key interactions (e.g., hydrogen bonds, hydrophobic interactions). nih.gov | To prioritize the most promising binding predictions and understand the molecular basis of the interaction. |
| 5. Experimental Validation | Synthesize or isolate this compound and conduct in vitro biochemical or biophysical assays to confirm the predicted binding and functional effect on the target protein. | To validate the computational hypothesis with empirical data. |
Potential for Biosynthetic Engineering and Sustainable Production
The reliance on natural sources for compounds like this compound often faces challenges of low yield, seasonal and geographical variability, and environmental impact. Biosynthetic engineering offers a promising solution for sustainable and scalable production. numberanalytics.com
The core of this approach involves identifying the complete biosynthetic pathway of a natural product and then transferring the necessary genes into a microbial host, such as Escherichia coli or Saccharomyces cerevisiae (baker's yeast). numberanalytics.comnih.gov These engineered microbes can then be grown in large-scale fermenters to produce the desired compound in a controlled, cost-effective, and environmentally friendly manner. mdpi.com
Key steps toward this goal for this compound would include:
Pathway Elucidation: Using genomic and metabolomic data to identify all the genes and enzymes responsible for converting primary metabolites into this compound. whiterose.ac.uk
Host Engineering: Introducing the identified genes into a suitable microbial host and optimizing the host's metabolism to maximize the flow of precursors towards this compound production. nih.gov
Process Optimization: Developing and scaling up the fermentation process to achieve high yields and purity, making production commercially viable. mdpi.comicheme.org
This strategy not only ensures a stable supply but also opens the door to producing novel derivatives by introducing modified enzymes into the engineered pathway. nih.gov
Collaborative Research Initiatives in Natural Product Drug Discovery
The path from natural product discovery to a clinically approved drug is long, complex, and expensive. Collaborative research initiatives are increasingly recognized as essential for navigating these challenges. frontiersin.org For a compound like this compound, future development will benefit greatly from partnerships that bring together diverse expertise and resources.
These collaborations can take several forms:
Academia-Industry Partnerships: Combining the innovative basic research of academic labs with the drug development and commercialization expertise of pharmaceutical companies. globalhealthprogress.org
Open Science and Data Sharing: Creating open-source databases of natural products, their properties, and associated biological data can accelerate research globally by reducing duplication of effort. chemrxiv.orgdndi.org Initiatives like the Lead Optimization Consortium in India (LOCI) exemplify how focused collaborations can tackle specific diseases. dndi.org
Interdisciplinary Consortia: Bringing together experts in natural product chemistry, botany, microbiology, computational biology, and pharmacology to tackle the multifaceted challenges of drug discovery from nature. frontiersin.org
Such collaborative frameworks foster innovation, enhance efficiency, and increase the likelihood of successfully translating a promising natural product like this compound into a valuable therapeutic agent. globalhealthprogress.org
Q & A
Basic Research Questions
Q. What are the structural characteristics of Scrophuloside A, and what analytical methods are used for its identification?
- Answer : this compound (C₂₄H₂₆O₁₀) is a colorless amorphous powder with a melting point of -29.5°C in 0.88M methanol. Key identification methods include nuclear magnetic resonance (NMR) for structural elucidation, mass spectrometry (MS) for molecular weight confirmation, and high-performance liquid chromatography (HPLC) for purity assessment. Comparative analysis with reference standards and spectral databases is critical for validation .
Q. Which natural sources yield this compound, and what factors influence its extraction efficiency?
- Answer : The primary source is Neopicrorhiza scrophulariiflora (rootstock), yielding 0.0059% dry weight. Extraction efficiency depends on solvent polarity (e.g., methanol/water mixtures), temperature, and extraction duration. Optimization via response surface methodology (RSM) is recommended to maximize yield while minimizing degradation of labile glycosides .
Q. What pharmacological activities have been reported for this compound?
- Answer : this compound exhibits antioxidant properties (e.g., hydroxyl radical scavenging IC₅₀ = 98.0 μmol/L) and cytotoxicity against cancer cell lines (IC₅₀ > 100 μmol/L in MCF7, K562). However, bioactivity varies with assay conditions (e.g., cell culture media, incubation time). Researchers should validate activities using standardized protocols (e.g., MTT assay for cytotoxicity) .
Advanced Research Questions
Q. How can experimental designs address discrepancies in this compound’s reported bioactivity across studies?
- Answer : Contradictions in pharmacological data (e.g., cytotoxicity vs. inactivity) often stem from differences in cell lines, assay conditions, or compound purity. To resolve these:
- Standardize protocols : Use established cell lines (e.g., ATCC-certified) and replicate conditions from prior studies.
- Validate purity : Confirm this compound concentration via HPLC-UV/MS.
- Statistical validation : Apply multivariate analysis to isolate confounding variables (e.g., solvent residues).
Reference conflicting studies and propose mechanistic studies (e.g., apoptosis pathway analysis) to clarify bioactivity .
Q. What strategies are recommended for synthesizing this compound analogs to enhance bioactivity?
- Answer : Structure-activity relationship (SAR) studies can guide analog synthesis. For example:
- Modify glycosidic bonds : Replace glucose moieties with galactose to improve solubility.
- Introduce functional groups : Add acetyl groups to the aglycone to enhance membrane permeability.
Evaluate analogs using in silico docking (e.g., AutoDock for target binding affinity) followed by in vitro assays. Compare results with Scrophuloside B (C₂₄H₂₆O₁₀, -36.0°C melting point) to identify structural determinants of activity .
Q. How can researchers optimize this compound yield from natural sources while ensuring sustainability?
- Answer :
- Biotechnological approaches : Use cell suspension cultures of N. scrophulariiflora with elicitors (e.g., jasmonic acid) to boost production.
- Green extraction : Employ ultrasound-assisted extraction (UAE) with ethanol-water to reduce solvent waste.
- Ecological impact assessment : Monitor wild populations to avoid overharvesting; prioritize cultivated biomass .
Guidance for Research Question Formulation
- Apply the PICO framework (Population, Intervention, Comparison, Outcome) to define hypotheses (e.g., "Does this compound (Intervention) reduce oxidative stress (Outcome) in in vitro neuronal models (Population) compared to ascorbic acid (Comparison)?") .
- Evaluate feasibility using FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant). For example, ensure sustainable sourcing of plant material aligns with ethical guidelines .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
